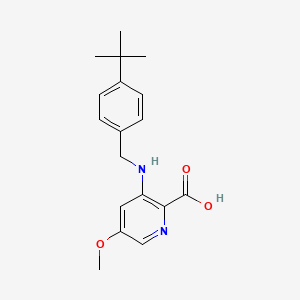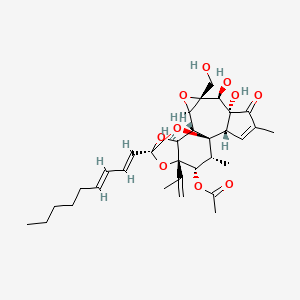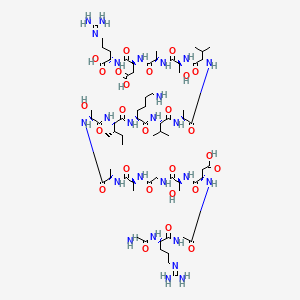
Antiparasitic agent-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiparasitic agent-21 is a novel compound with significant activity against parasitic infections, particularly those caused by Naegleria fowleri. This compound has shown promising results in preclinical studies, demonstrating excellent blood-brain barrier permeability and selective antiparasitic activity .
Métodos De Preparación
The synthesis of antiparasitic agent-21 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance its antiparasitic properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Antiparasitic agent-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Antiparasitic agent-21 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on parasitic organisms and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat parasitic infections, particularly those affecting the central nervous system.
Industry: Utilized in the development of new antiparasitic drugs and formulations
Mecanismo De Acción
The mechanism of action of antiparasitic agent-21 involves the inhibition of key enzymes and pathways essential for the survival of parasitic organisms. It targets specific molecular structures within the parasites, disrupting their metabolic processes and leading to their eventual death. The compound’s ability to cross the blood-brain barrier enhances its efficacy against central nervous system infections .
Comparación Con Compuestos Similares
Antiparasitic agent-21 can be compared with other similar compounds, such as:
Ivermectin: A broad-spectrum antiparasitic agent that inhibits gamma-aminobutyric acid (GABA)-gated chloride channels.
Metronidazole: A nitroimidazole used to treat various parasitic infections.
Praziquantel: An anthelmintic medication effective against parasitic worm infections.
What sets this compound apart is its selective activity against Naegleria fowleri and its excellent blood-brain barrier permeability, making it a unique and promising candidate for treating central nervous system infections .
Propiedades
Fórmula molecular |
C18H22N2O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-[(4-tert-butylphenyl)methylamino]-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)13-7-5-12(6-8-13)10-19-15-9-14(23-4)11-20-16(15)17(21)22/h5-9,11,19H,10H2,1-4H3,(H,21,22) |
Clave InChI |
LGNBLHHDEFNGPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CNC2=C(N=CC(=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)



![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)

![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)


